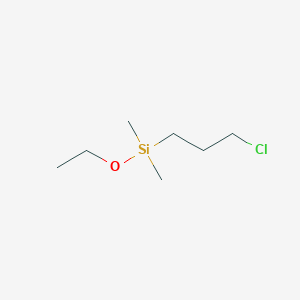

(3-Chloropropyl)ethoxydimethylsilane

Description

Significance within Organosilane Chemistry

The importance of (3-Chloropropyl)ethoxydimethylsilane in organosilane chemistry lies in its classic bifunctional nature, a hallmark of silane (B1218182) coupling agents. gelest.comresearchgate.net Organosilanes are designed to act as molecular bridges between inorganic and organic materials. gelest.comresearchgate.net This is achieved through two distinct reactive sites on the molecule:

The Hydrolyzable Group: In this case, the ethoxy group (-OCH₂CH₃) is susceptible to hydrolysis. In the presence of water, it forms a reactive silanol (B1196071) group (Si-OH). This silanol can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, metal oxides, and ceramics, forming stable covalent Si-O-substrate bonds. gelest.comresearchgate.net

The Organofunctional Group: The chloropropyl group (-CH₂CH₂CH₂Cl) provides a reactive handle for further chemical transformations. ontosight.ai The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the covalent grafting of the silane molecule to a wide range of organic polymers and molecules. ontosight.ai

This dual reactivity makes this compound a versatile reagent and intermediate for synthesizing more complex organosilicon compounds. chembk.com It is also employed as a crosslinking agent for polymers such as silicone rubber and resins, where it enhances mechanical properties and stability. chembk.comresearchgate.net

Interdisciplinary Relevance in Advanced Materials Science

The ability of this compound to modify surfaces and synthesize new composite structures gives it significant relevance in materials science. ontosight.aidakenam.com Its primary application is in surface modification, where it alters the properties of a substrate to improve adhesion, wetting characteristics, or compatibility with other materials. ontosight.aigelest.com

A key area of research is the functionalization of nanomaterials. For instance, studies have shown the successful grafting of the related (3-Chloropropyl)trimethoxysilane (CPTMS) onto the surface of halloysite (B83129) nanotubes (HNTs). mdpi.com This process, known as silanization, coats the nanotubes with a layer of silane, introducing reactive chloro-functional groups onto their surface. mdpi.com These functionalized nanotubes become highly active building blocks for creating new materials with applications in nanotechnology and chemical engineering. mdpi.com Research has demonstrated that the efficiency of this grafting process is highly dependent on experimental conditions like the choice of solvent and the use of catalysts. mdpi.com Similar surface modification strategies are used for other nanomaterials, including carbon nanotubes (CNTs) and silica (B1680970) nanoparticles (SiO₂), to develop materials for molecularly imprinted polymers or novel catalysts. sigmaaldrich.com

Beyond surface modification, the compound serves as a precursor in the synthesis of specialized biomaterials, such as silica-based nanoparticles and hydrogels, which show potential in fields like drug delivery and tissue engineering. ontosight.ai It is also a component in the formulation of high-performance adhesives and sealants, where it promotes strong bonding between diverse substrates. ontosight.aichembk.com

| Research Area | Finding / Method | Details |

|---|---|---|

| Nanomaterial Functionalization | Grafting of CPTMS onto Halloysite Nanotubes mdpi.com | The study found that toluene (B28343) was the most effective solvent for the silanization process. The addition of catalysts like triethylamine (B128534) and ammonium (B1175870) hydroxide (B78521) enhanced the degree of grafting of the silane onto the nanotube surface. mdpi.com |

| Analytical Chemistry | HPLC Analysis of this compound sielc.com | The compound can be analyzed using a reverse-phase (RP) HPLC method on a Newcrom R1 column. The mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid (phosphoric acid, or formic acid for MS-compatibility). sielc.com |

| Composite Materials | Use as a Coupling Agent oecd.org | In composites, the silane is added at low levels (typically <1%). It reacts during the curing process, forming chemical bonds between the inorganic filler and the polymer matrix, thereby losing its original chemical identity. oecd.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFBEYQLKOBDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159243 | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-63-9 | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 3 Chloropropyl Ethoxydimethylsilane and Its Analogs

Direct Synthesis Routes

The most common direct synthesis route for chloroalkyl-functionalized alkoxysilanes involves the hydrosilylation of an unsaturated halide with a hydrosilane. For (3-Chloropropyl)ethoxydimethylsilane, this would involve the addition of ethoxydimethylsilane to allyl chloride. However, industrial production often utilizes a two-step process starting from more common precursors, such as the hydrosilylation of allyl chloride with trichlorosilane, followed by an esterification (alcoholysis) step. oecd.org

For instance, the synthesis of the analog (3-Chloropropyl)trimethoxysilane begins with the hydrosilylation of allyl chloride using trichlorosilane. oecd.org The resulting (3-Chloropropyl)trichlorosilane is then reacted with an alcohol, such as methanol (B129727) or ethanol (B145695), to replace the chlorine atoms on the silicon with alkoxy groups. oecd.orggoogle.comchemicalbook.com A similar pathway can be envisioned for this compound, starting from the appropriate dichlorosilane (B8785471) precursor.

A clean production method for 3-chloropropyltrialkoxysilanes involves reacting 3-chloropropyltrichlorosilane (B1580857) with a vaporized alcohol in an esterification reaction tower under pressure (0.15-1 MPa) and elevated temperature (100-200°C). google.com This continuous process improves reaction rates and simplifies downstream processing. google.com

Catalysts are crucial for achieving high yields and selectivity in the hydrosilylation of allyl chloride. Transition metal complexes are widely employed for this purpose.

Ruthenium Catalysts : Ruthenium carbonyl complexes, such as dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), have been shown to be effective catalysts. google.com In one patented method for producing (3-Chloropropyl)trimethoxysilane, allyl chloride and trimethoxysilane (B1233946) are added simultaneously to a solvent containing the ruthenium catalyst to achieve a high yield. google.com

Platinum Catalysts : Platinum-based catalysts, like Karstedt's catalyst, are also highly effective for hydrosilylation reactions, though specific examples for this exact compound are less detailed in the provided literature.

Other Transition Metals : Titanocene and zirconocene (B1252598) complexes are known to be among the most active catalysts for the dehydrocoupling of silanes, a related reaction. pbworks.com Nickel complexes have also been utilized for coupling unactivated alkyl bromides with silicon nucleophiles under mild conditions. organic-chemistry.org

The table below summarizes catalysts used in the synthesis of (3-Chloropropyl)alkoxysilanes and related reactions.

Table 1: Catalysts in Organosilane Synthesis| Catalyst Family | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Ruthenium | Dodecacarbonyltriruthenium (Ru₃(CO)₁₂) | Hydrosilylation | google.com |

| Nickel | NiBr₂·diglyme | Cross-coupling | organic-chemistry.org |

| Zinc | Not specified | Nucleophilic Substitution | organic-chemistry.orgacs.org |

| Group 4 Metallocenes | Titanocene, Zirconocene complexes | Dehydrocoupling | pbworks.com |

| Boron-based | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dehydrocoupling | wikipedia.org |

Reaction parameters significantly impact the efficiency and outcome of the synthesis.

Temperature and Pressure : For the esterification of (3-Chloropropyl)trichlorosilane with ethanol, a patent describes controlling the reaction temperature between 85°C and 95°C. google.com Another process for clean production specifies a temperature range of 100-200°C and a pressure of 0.15-1 MPa in a reaction tower. google.com

Molar Ratio of Reactants : To maximize yield and minimize side reactions, the molar ratio of reactants is carefully controlled. In the synthesis of (3-Chloropropyl)trimethoxysilane, using a molar excess of trimethoxysilane relative to allyl chloride in the presence of a ruthenium catalyst has been reported to give high yields. google.com For esterification, an excess of alcohol is typically used to drive the reaction to completion. google.comgoogle.com A patent for preparing chloropropyltriethoxysilane specifies a molar ratio of 3-chloropropyltrimethoxysilane (B1208415) to ethanol of 1:5.1. guidechem.com

Solvent : The choice of solvent can influence reaction rates and catalyst stability. For the ruthenium-catalyzed synthesis of (3-Chloropropyl)trimethoxysilane, using an alkane with a higher boiling point than trimethoxysilane as the solvent is preferred. google.com In a study on grafting (3-Chloropropyl)trimethoxysilane (CPTMS) onto halloysite (B83129) nanotubes, toluene (B28343) was found to be the best solvent for the silanization process compared to THF, ethanol, n-hexane, and 1,4-dioxane. mdpi.com

The following table details the reaction conditions for the synthesis of (3-Chloropropyl)alkoxysilane analogs.

Table 2: Reaction Conditions for (3-Chloropropyl)alkoxysilane Synthesis| Product Analog | Reactants | Catalyst/Reagent | Temperature | Pressure | Molar Ratio | Yield | Reference |

|---|---|---|---|---|---|---|---|

| (3-Chloropropyl)triethoxysilane (B1211364) | 3-Chloropropyltrichlorosilane, Ethanol | None specified | 85-95°C | Atmospheric | Not specified | Not specified | google.com |

| (3-Chloropropyl)triethoxysilane | 3-Chloropropyltrichlorosilane, Ethanol | None specified | 150°C | 0.2 MPa | Ethanol:Silane (B1218182) = 5:1 | >99.4% | google.com |

| (3-Chloropropyl)triethoxysilane | 3-Chloropropene, Triethoxysilane | Ru-B/γ-Al₂O₃ | 115°C | Atmospheric | Propene:Silane = 1:1.5 | 99.44% | chemicalbook.com |

| (3-Chloropropyl)trimethoxysilane | Allyl Chloride, Trimethoxysilane | Ru₃(CO)₁₂ | Not specified | Not specified | Excess Trimethoxysilane | High | google.com |

Advanced Synthetic Modifications

The dual reactivity of this compound allows for a variety of subsequent chemical modifications.

Nucleophilic substitution can occur at two primary sites: the silicon atom or the terminal carbon of the chloropropyl group.

Substitution at Silicon : The ethoxy group on the silicon atom can be displaced by nucleophiles. The most common reaction is hydrolysis, where water attacks the silicon center to form a silanol (B1196071) ((3-Chloropropyl)dimethylsilanol). libretexts.org These silanols are valuable intermediates, acting as powerful nucleophiles in palladium-catalyzed cross-coupling reactions to form new C-C bonds. sigmaaldrich.comsigmaaldrich.com The reaction of chlorosilanes with organomagnesium reagents (Grignard reagents), often catalyzed by zinc, is another effective method for forming tetraorganosilanes. organic-chemistry.orgacs.org

Substitution at the Chloropropyl Group : The chlorine atom at the end of the propyl chain is a good leaving group, making it susceptible to attack by various nucleophiles. This allows the silane to be grafted onto surfaces containing hydroxyl groups, such as silica (B1680970) or halloysite nanotubes, or to be used in the synthesis of other functional molecules. mdpi.com For example, (3-Chloropropyl)trimethoxysilane is used to prepare 3-mercaptopropyltrimethoxysilane by reaction with sodium sulfide. guidechem.com

Dehydrochlorination or dehydrohalogenative coupling is a method for forming Si-Si or Si-C bonds. pbworks.com This process typically involves the reaction between a hydrosilane (containing an Si-H bond) and a halide, eliminating hydrogen halide. A patent exists for preparing organochlorosilanes through a dehydrohalogenative coupling reaction between alkyl halides and chlorosilanes. google.com

Historically, Wurtz-type coupling of chlorosilanes using alkali metals was a primary method for creating Si-Si bonds to form polysilanes, though this radical-based method offers poor control over the final product. pbworks.com More modern approaches use transition metal catalysts to promote the reaction. pbworks.comwikipedia.org For example, Wilkinson's catalyst can be used for the dehydrocoupling of primary silanes, which proceeds via the oxidative addition of the Si-H bond. wikipedia.org This approach represents an advanced method for building more complex silicon-containing molecular architectures from precursors like this compound.

Purification and Isolation Techniques for Research Applications

Achieving high purity is essential for research and many industrial applications. The primary methods for purifying this compound and its analogs are based on their physical properties.

Distillation : Due to its liquid nature and relatively high boiling point (133-134°C), distillation is a common purification technique. chembk.com A patented process describes a two-stage purification for a crude reaction mixture: an initial distillation to remove low-boiling components, followed by rectification of the bottom material at elevated temperature (150°C) and reduced pressure (-0.1 MP) to isolate the final product. chemicalbook.com

Vacuum Distillation : To prevent thermal decomposition of the silane or its oligomers at high temperatures, vacuum distillation is often employed. This technique is mentioned for obtaining high-purity 3-mercaptopropyltrimethoxysilane from its crude reaction product. guidechem.com

Chromatography : For laboratory-scale purification and analysis, high-performance liquid chromatography (HPLC) is a suitable method. A reverse-phase (RP) HPLC method using an acetonitrile (B52724)/water mobile phase with a phosphoric acid modifier has been developed for the analysis of this compound. sielc.com This method is scalable for preparative separation to isolate impurities. sielc.com

Chromatographic Separation Methodologies

Chromatography, a cornerstone of chemical separation, is utilized for both the analysis and purification of this compound and its analogs. The choice of chromatographic technique is dictated by the scale and purpose of the separation, ranging from analytical quantification to preparative isolation.

Gas Chromatography (GC) is a prevalent analytical method for assessing the purity of volatile silane compounds and for monitoring the progress of synthesis reactions. google.com For instance, in the production of analogous 3-chloropropyl trialkoxy silanes, a gas chromatographic detector is used to monitor the crude product; the reaction is considered complete when the concentration of the starting material, 3-chloropropyltrichlorosilane, falls below 0.1%. google.com

Detailed analytical methods have been developed for various alkoxysilanes, which share structural similarities with this compound. dss.go.thresearchgate.net These methods often employ a flame ionization detector (FID) and a capillary column, such as a DB-5, which is suitable for separating a range of organosilicon compounds. dss.go.thresearchgate.net The conditions can be meticulously controlled to achieve clear separation of different silane species. dss.go.th

Table 1: Example of Gas Chromatography (GC-FID) Conditions for Alkoxysilane Analysis dss.go.thresearchgate.net

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Hewlett-Packard Model 5880-A |

| Detector | Flame Ionisation Detector (FID) |

| Column | DB-5 capillary column (30 m x 0.32 mm i.d., film thickness 0.25 µm) |

| Injector Temperature | 220 °C |

| Carrier Gas | Helium (1.5 ml/min) |

| Oven Temperature Program | Initial 80°C, ramp 3°C/min to 150°C, then 20°C/min to 250°C (hold 3 min) |

| Detector Temperature | 250 °C |

For preparative separation and the isolation of impurities, High-Performance Liquid Chromatography (HPLC) is employed. This compound itself can be effectively separated using a reverse-phase (RP) HPLC method. sielc.com This technique utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com A key advantage of this HPLC method is its scalability, allowing it to be adapted from analytical-scale analysis to preparative-scale separation for impurity isolation. sielc.com

Distillation and Rectification Processes

Following synthesis, distillation and rectification are the principal industrial methods for purifying this compound and its analogs to a high degree of purity. These thermal separation techniques are effective for separating the target compound from unreacted starting materials, solvents, and byproducts based on differences in their boiling points. The boiling point of this compound is reported to be between 133-134°C, which is a key parameter for designing such purification processes. chembk.com

A detailed purification process for a structurally related compound, 3-chloropropyltriethoxysilane, illustrates this methodology. chemicalbook.com The process involves two main stages:

Initial Distillation: The crude product mixture from the synthesis reactor is first fed into a distillation kettle. The temperature is gradually increased from 45°C to 75°C over 1.5 hours under reduced pressure (-0.1 MP). This step is designed to remove volatile impurities and unreacted reagents with lower boiling points than the target product. chemicalbook.com

Rectification: The material remaining at the bottom of the distillation kettle is then transferred to a rectification tower. The tower's kettle is heated to 150°C, again under reduced pressure (-0.1 MP). By collecting the material from the top of the tower (the distillate), a final product with a purity exceeding 99.4% can be obtained. google.comchemicalbook.com

This multi-step thermal separation is essential for achieving the high-purity specifications required for coupling agents and other advanced applications.

Table 2: Distillation and Rectification Parameters for 3-Chloropropyltriethoxysilane Purification chemicalbook.com

| Process Stage | Parameter | Value |

|---|---|---|

| Initial Distillation | Temperature | Ramped from 45 °C to 75 °C |

| Pressure | -0.1 MP | |

| Rectification | Tower Kettle Temperature | 150 °C |

| Pressure | -0.1 MP |

Iii. Surface Modification and Functionalization Studies Utilizing 3 Chloropropyl Ethoxydimethylsilane

Principles of Silane (B1218182) Grafting Mechanisms

The efficacy of (3-Chloropropyl)ethoxydimethylsilane as a coupling agent stems from its dual chemical nature. russoindustrial.rugarzantispecialties.com The molecule possesses a hydrolyzable ethoxy group and a reactive chloropropyl organofunctional group. russoindustrial.ru This allows it to form stable bonds with both inorganic substrates and organic polymers, effectively bridging the interface between them. gantrade.comgarzantispecialties.com

The initial step in the surface modification process involves the hydrolysis of the ethoxy group on the silane molecule in the presence of water. gelest.comnih.gov This reaction forms a reactive silanol (B1196071) (Si-OH) group. russoindustrial.rugelest.com The water required for this hydrolysis can originate from various sources, including atmospheric moisture or water adsorbed on the substrate surface. gelest.com The rate and extent of hydrolysis are influenced by factors such as pH and the amount of available water. unm.eduresearchgate.net For instance, the hydrolysis of 3-chloropropyltrimethoxysilane (B1208415), a related compound, is shown to be pH-dependent, with the pH of the reaction mixture decreasing as hydrolysis proceeds. researchgate.net

Following hydrolysis, the newly formed silanol groups can undergo condensation in two primary ways. They can condense with other silanol groups to form stable siloxane (Si-O-Si) bridges, creating a polymeric film on the surface. russoindustrial.rugelest.com Alternatively, and more importantly for surface modification, they can condense with hydroxyl (-OH) groups present on the surface of inorganic substrates. russoindustrial.runih.gov This condensation reaction results in the formation of strong, covalent Si-O-Substrate bonds, effectively grafting the silane molecule onto the surface. gelest.comnih.gov While these reactions are often described sequentially, they can occur concurrently after the initial hydrolysis step. gelest.com

The kinetics of these reactions are complex and can be influenced by several factors. Studies on various organofunctional silanes have shown that the nature of the organofunctional group can affect the rates of hydrolysis and condensation. researchgate.net The concentration of the silane solution also plays a role, with higher concentrations potentially leading to the formation of multiple layers on the substrate surface. gelest.com

Table 1: Key Reactions in Silane Grafting

| Reaction | Description |

| Hydrolysis | The ethoxy group (-OC2H5) on the silane reacts with water (H2O) to form a silanol group (-OH) and ethanol (B145695) (C2H5OH). russoindustrial.rugelest.comnih.gov |

| Condensation (Self-Condensation) | Two silanol groups react with each other to form a siloxane bond (Si-O-Si) and a water molecule. russoindustrial.rugelest.com |

| Condensation (Surface Grafting) | A silanol group on the silane reacts with a hydroxyl group on the substrate surface to form a covalent Si-O-Substrate bond and a water molecule. russoindustrial.runih.gov |

The organofunctional group of the silane molecule is critical for establishing a strong and durable bond with an organic matrix, such as a polymer or coating. gantrade.comtandfonline.com In the case of this compound, the key functional group is the chloropropyl group (-CH2CH2CH2Cl). sielc.com This group provides a reactive site that can participate in subsequent chemical reactions with a variety of organic functionalities. gantrade.com

Surface Treatment of Inorganic Substrates

The ability of this compound to form robust bonds with inorganic surfaces makes it a valuable tool for modifying a wide range of materials. russoindustrial.rugarzantispecialties.com

Metal and metal oxide surfaces typically possess a layer of hydroxyl groups, which serve as active sites for the condensation reaction with hydrolyzed silane molecules. garzantispecialties.comnih.gov By treating these surfaces with this compound, a durable, covalently bonded silane layer can be formed. google.com This modification can serve several purposes. It can act as an adhesion promoter, enhancing the bond between the metal surface and a subsequent organic coating or adhesive. garzantispecialties.comwacker.com This is particularly important in applications where corrosion resistance is critical, as the silane layer can help to prevent the ingress of water and other corrosive agents to the metal surface. wacker.com

Research has demonstrated the successful covalent coating of metal oxide nanoparticles, such as TiO2 and α-Fe2O3, using silane linkage molecules. google.com The functionalization of metal oxide nanoparticles with organosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) has also been extensively studied to improve their dispersibility and introduce new functionalities. researchgate.net

Ceramic and glass materials are rich in surface hydroxyl groups, making them ideal candidates for silanization. russoindustrial.ruresearchgate.net The treatment of these substrates with this compound follows the same principles of hydrolysis and condensation as with metal oxides. researchgate.net This process creates a strong interfacial bond between the inorganic substrate and an organic matrix. researchgate.net

In the field of dentistry, for example, silane coupling agents are used to promote adhesion between resin cements and glass-ceramic restorations. researchgate.net The silane treatment improves the bond strength and durability of the restoration. researchgate.net Similarly, in the manufacturing of composite materials, glass fibers are often treated with organofunctional silanes to enhance their compatibility and bonding with the polymer matrix, leading to improved mechanical properties of the final composite. russoindustrial.ru

Table 2: Applications of this compound in Surface Treatment of Inorganic Substrates

| Substrate Type | Purpose of Silanization |

| Metals and Metal Oxides | Adhesion promotion for coatings and adhesives, corrosion protection. garzantispecialties.comwacker.comgoogle.com |

| Ceramics and Glass | Enhanced bonding in dental restorations, improved mechanical properties in fiber-reinforced composites. russoindustrial.ruresearchgate.net |

| Particulate and Nanoscale Materials | Improved dispersion in polymer matrices, surface functionalization for specific applications. mdpi.comnih.govrsc.org |

The principles of silane grafting are also applied to modify the surfaces of particulate and nanoscale materials, such as silica (B1680970) nanoparticles and halloysite (B83129) nanotubes. mdpi.comrsc.org The functionalization of these materials with this compound or similar silanes can significantly alter their surface properties. mdpi.comnih.gov

A key benefit of this surface modification is improved dispersion of the nanoparticles within a polymer matrix. mdpi.com Untreated nanoparticles often agglomerate, leading to poor performance of the composite material. The silane layer can make the nanoparticles more compatible with the polymer, facilitating a more uniform distribution. mdpi.com

Furthermore, the chloropropyl group introduced onto the nanoparticle surface provides a reactive handle for further chemical modifications. mdpi.com This allows for the attachment of various molecules to the nanoparticle surface, opening up possibilities for creating novel functional materials. For example, studies have shown the grafting of (3-chloropropyl)trimethoxysilane onto halloysite nanotubes to create a chemically active surface for further reactions. mdpi.com Similarly, silica nanoparticles have been functionalized with silanes to create platforms for drug delivery and other biomedical applications. nih.govrsc.orgrsc.org Research has also explored the use of (3-Chloropropyl) trimethoxysilane-coated Fe3O4 nanoparticles for anti-cancer applications. nih.gov

Functionalization of Particulate and Nanoscale Materials

Halloysite Nanotube Surface Modification

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay nanotubes with a hollow, tubular structure. Their surface is rich in hydroxyl groups, making them prime candidates for silanization. The modification of HNTs with chloropropyl alkoxysilanes aims to improve their dispersion in polymer matrices and to introduce a reactive handle for further functionalization. mdpi.com

Research on the grafting of (3-chloropropyl)trimethoxysilane (CPTMS) onto HNT surfaces has identified several key parameters influencing the efficiency of the modification. mdpi.com The process involves the hydrolysis of the methoxy (B1213986) groups of CPTMS to silanols, which then condense with the Al-OH and Si-OH groups on the HNT surface, forming stable siloxane bonds. mdpi.comresearchgate.net

Detailed Research Findings: Studies have systematically investigated the effect of various reaction conditions on the degree of CPTMS grafting onto HNTs. mdpi.com Toluene (B28343) was identified as the most effective solvent compared to ethanol, tetrahydrofuran, 1,4-dioxane, and n-hexane, yielding the highest grafting percentage. mdpi.com The molar ratio of reactants is also critical; a Halloysite:CPTMS:Water ratio of 1:1:3 was found to be optimal for achieving the highest degree of grafting. mdpi.comresearchgate.net The addition of catalysts, specifically a combination of triethylamine (B128534) (Et₃N) and ammonium (B1175870) hydroxide (B78521) (NH₄OH), was shown to significantly enhance the condensation reaction and improve the grafting yield. mdpi.com A refluxing time of 4 hours was determined to be sufficient for the reaction to proceed effectively. mdpi.com

Characterization using Fourier Transform Infrared (FT-IR) spectroscopy confirms the successful grafting by showing new stretching vibrations corresponding to the C-H bonds of the propyl chain on the modified HNTs. researchgate.net Thermogravimetric analysis (TGA) further supports this, indicating a higher mass loss for the modified HNTs compared to the unmodified ones, which is attributed to the decomposition of the grafted organic silane. researchgate.net

| Solvent | Grafting Degree (%) |

|---|---|

| Toluene | 24.29 |

| n-Hexane | 15.32 |

| 1,4-Dioxane | 14.30 |

| Tetrahydrofuran (THF) | 11.00 |

| Ethanol | 10.75 |

Silica Nanoparticle Functionalization

Silica nanoparticles (SNPs) are widely used as fillers and additives. Their surface functionalization with chloropropyl alkoxysilanes is a common strategy to enhance their compatibility with organic matrices and to enable their use as a platform for building more complex structures. The process leverages the well-established sol-gel method, where silane precursors hydrolyze and co-condense.

Detailed Research Findings: Silica nanoparticles can be synthesized and functionalized with (3-chloropropyl)trimethoxysilane (CPTMS) in a one-pot synthesis, sometimes assisted by microwave irradiation to accelerate the reaction rate. researchgate.net The chloropropyl group on the silica surface serves as a highly reactive electrophilic site. For instance, it can be readily modified through nucleophilic substitution with tertiary amines like N,N-dimethyl-N-dodecylamine to introduce long alkyl chains, thereby significantly increasing the hydrophobicity of the silica. researchgate.net In other studies, silica-coated magnetic nanoparticles (e.g., MnFe₂O₄) were functionalized with CPTMS in dry toluene. nih.gov This chloropropyl-functionalized layer was then further reacted with molecules like diethylenetriamine (B155796) to create adsorbents for environmental remediation. nih.gov The successful functionalization is confirmed by observing increases in particle size and changes in surface chemistry via spectroscopic methods. nih.gov

Carbon Nanotube Silanization

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their inert and hydrophobic surface leads to poor dispersion and weak interfacial bonding with many polymer matrices. Silanization is a key strategy to overcome these challenges. The process typically begins with an oxidation step (e.g., using a mixture of sulfuric and nitric acids) to introduce hydroxyl and carboxyl groups onto the CNT surface. researchgate.netbohrium.com These oxygen-containing functional groups then serve as anchor points for the silane molecules to attach via condensation reactions. sci-hub.semdpi.com

Detailed Research Findings: While specific studies on the silanization of CNTs with this compound are not prevalent, research on analogous silanes provides a clear framework. For example, multi-walled carbon nanotubes (MWCNTs) have been successfully functionalized with silanes like (3-glycidyloxypropyl)trimethoxysilane (GLYMO) and 3-aminopropyltriethoxysilane (APTES). sci-hub.seresearchgate.net In these processes, the silane's alkoxy groups hydrolyze and form covalent siloxane bonds with the hydroxyl groups on the oxidized CNTs. sci-hub.se This functionalization can lead to a noticeable thickening of the nanotubes, suggesting they become wrapped in organosiloxane chains. sci-hub.se The success of the silanization is typically confirmed by Fourier transform IR (FT-IR) and Raman spectroscopy, which detect the presence of the new functional groups and changes in the nanotube structure, respectively. bohrium.comsci-hub.se This surface modification is crucial for improving the chemical compatibility between the CNTs and a polymer matrix. bohrium.com

Control of Interfacial Properties via this compound Treatment

The treatment of surfaces and fillers with chloropropyl alkoxysilanes fundamentally alters their interfacial properties. This modification is critical for the performance of composite materials, coatings, and adhesives, as it directly influences adhesion, wetting, dispersion, and stability.

Adhesion and Wetting Characteristics Enhancement

Silane coupling agents are renowned for their role as adhesion promoters. innospk.comnih.gov They form a durable chemical bridge between inorganic substrates (like glass, metal, and minerals) and organic polymers. The chloropropyl group, after being grafted onto a surface, can react with components of an adhesive or matrix (e.g., amines in epoxy systems), creating strong covalent bonds at the interface. This significantly enhances adhesion strength compared to systems with only physical interactions. researchgate.netnih.gov

The modification also profoundly impacts wetting characteristics. A pristine inorganic surface like glass or silica is typically hydrophilic. Treatment with organosilanes can render it hydrophobic. semanticscholar.orgnih.gov This change is due to the outward orientation of the organic part of the silane molecule (the chloropropyl group), which has a lower surface energy than the original hydroxylated surface. This increased hydrophobicity is evidenced by a significant increase in the water contact angle. nih.gov This property is exploited in creating water-repellent coatings and can be finely tuned by selecting different silane chemistries. rsc.orgmdpi.com

Dispersion and Rheological Behavior Modulation

A major challenge in creating nanocomposites is the tendency of nanoparticles to agglomerate due to strong van der Waals forces. Surface functionalization with silanes is a proven method to improve nanoparticle dispersion. mdpi.com By replacing the high-energy surface hydroxyl groups with lower-energy organic functional groups, the inter-particle attractions are weakened. researchgate.net This surface modification improves the compatibility between the filler and the polymer matrix, leading to a more uniform and stable dispersion of the nanoparticles. mdpi.comresearchgate.net

Improved dispersion has a direct effect on the rheological properties of the composite material. A well-dispersed filler generally leads to a more significant and uniform increase in viscosity and modulus compared to a poorly dispersed, agglomerated system. The functional groups on the silane can also interact with the polymer matrix, creating a stronger filler-matrix network that further influences the flow behavior and viscoelastic properties of the material.

Chemical and Thermal Stability Improvements

The formation of a dense, cross-linked siloxane layer on a substrate's surface can act as a protective barrier, enhancing its chemical stability. For example, coating magnetic nanoparticles with a silica layer, which can then be functionalized, improves their stability in acidic solutions. researchgate.net

| Property | Mechanism of Enhancement | Primary Application | Supporting Findings |

|---|---|---|---|

| Adhesion | Formation of covalent bonds at the inorganic-organic interface. | Composites, Adhesives, Coatings | Listed as an adhesion/cohesion promoter. innospk.comnih.gov |

| Hydrophobicity (Wetting) | Replacement of high-energy surface hydroxyls with lower-energy organic groups. | Water-repellent surfaces, Coatings | Silane treatment renders surfaces hydrophobic, increasing water contact angle. nih.gov |

| Dispersion | Improved filler-matrix compatibility and reduced inter-particle attraction. | Nanocomposites | Functionalization improves HNT and CNT dispersion in polymers. mdpi.comresearchgate.net |

| Thermal Stability | High Si-O bond energy and protective surface layer formation. | High-performance composites | Silanization improves thermal stability of nanotubes and polymer composites. sci-hub.senih.gov |

Iv. Polymeric and Hybrid Material Synthesis with 3 Chloropropyl Ethoxydimethylsilane Precursors

Sol-Gel Chemistry and Network Formation

The sol-gel process is a versatile method for creating solid materials from molecular precursors, involving the transition of a system from a liquid solution or "sol" into a solid "gel" phase. For organosilanes like (3-Chloropropyl)ethoxydimethylsilane, this process hinges on the hydrolysis of its alkoxy group and the subsequent condensation of the resulting silanol (B1196071) intermediates.

The transformation of this compound into a polysiloxane structure can proceed through two primary pathways: hydrolytic and non-hydrolytic.

Hydrolytic Pathway: This is the most common route, involving the use of water to hydrolyze the ethoxy group (Si-OEt) to form a reactive silanol group (Si-OH) and ethanol (B145695) as a byproduct. nih.gov This reaction is typically catalyzed by either an acid or a base. researchgate.net

Step 1: Hydrolysis: ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH

Step 2: Condensation: Two condensation reactions can then occur to form the siloxane backbone (Si-O-Si).

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH nih.gov

Due to its bifunctional nature (one hydrolyzable group), this compound cannot form a cross-linked 3D network on its own. Instead, its hydrolysis and condensation lead to the formation of dimers, linear oligomers, or chain termination if other polyfunctional silanes are present.

Non-Hydrolytic Pathway: These pathways avoid the use of water and can offer better control over the final material's homogeneity and structure. mdpi.com Common non-hydrolytic routes include:

Alkyl Halide Elimination: Reaction between a chlorosilane and an alkoxysilane.

Alcohol Condensation: Direct reaction between a silanol and an alkoxysilane, eliminating an alcohol molecule. sol-gel.net

Ether Elimination: Reaction of two alkoxysilanes catalyzed by acid to produce a siloxane bond and an ether.

These routes are particularly useful for creating specific oligomeric species or for syntheses where the presence of water would interfere with other functional groups in the precursors. mdpi.com

The primary application of this compound in sol-gel chemistry is in co-condensation reactions with tetra- or tri-functional silanes, such as Tetraethoxysilane (TEOS) or Methyltrimethoxysilane (MTMS). researchgate.netnih.gov In this "one-pot" approach, the different precursors are mixed and undergo hydrolysis and condensation simultaneously. researchgate.net

The bifunctional this compound acts as a network modifier or chain terminator . When it is incorporated into the growing silica (B1680970) network formed by TEOS, it terminates a branch of the polymer. This has several important effects:

It introduces the organic, reactive 3-chloropropyl group throughout the inorganic silica matrix. nih.gov

It controls the cross-linking density, reducing the brittleness typically associated with pure silica gels. nih.gov

It increases the flexibility and organic character of the final hybrid material. nih.gov

The final properties of the hybrid material are highly dependent on the molar ratio of the network-forming precursor (e.g., TEOS) to the modifying precursor, this compound.

| Precursor Type | Chemical Name | Functionality | Role in Co-condensation |

| Network Former | Tetraethoxysilane (TEOS) | 4 | Forms the primary 3D inorganic (SiO₂) backbone. |

| Network Former | Methyltrimethoxysilane (MTMS) | 3 | Forms a cross-linked 3D network with methyl group functionality. |

| Network Modifier | This compound | 2 (1 for condensation) | Terminates network chains, controls cross-link density, and incorporates chloropropyl functional groups. |

This interactive table summarizes the roles of different silane (B1218182) precursors in co-condensation reactions.

Gelation, the point at which a continuous solid network forms within the liquid sol, is heavily influenced by several reaction parameters. When using this compound in a co-condensation system, these factors control the final architecture of the hybrid material.

pH (Catalyst): Acidic catalysts (e.g., HCl) promote rapid hydrolysis but slower condensation, leading to more linear, sparsely branched polymer networks. researchgate.net Basic catalysts (e.g., NH₄OH) result in slower hydrolysis but rapid condensation, favoring the formation of more compact, highly branched, particle-like structures. researchgate.net

Water-to-Silane Ratio (r): A stoichiometric amount of water is required for complete hydrolysis. A higher water ratio can accelerate hydrolysis but may also lead to phase separation. The ratio must be carefully controlled to ensure homogeneity.

Precursor Concentration and Ratio: The molar ratio of this compound to the network-forming silane (like TEOS) is the most critical factor for controlling the network structure. mdpi.com A higher concentration of the bifunctional silane leads to a lower degree of cross-linking, resulting in a more flexible and less dense material. nih.gov

Solvent: A co-solvent, typically an alcohol like ethanol, is used to homogenize the silane precursors and water. The type and amount of solvent can influence reaction rates and the porosity of the final gel.

Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, accelerating the gelation time. mdpi.com

| Parameter | Effect of Increase | Resulting Network Structure |

| pH (Acidic → Basic) | Condensation rate increases relative to hydrolysis | More compact, particle-like clusters |

| Molar Ratio of Modifier | Cross-link density decreases | More linear, flexible, and organic in nature |

| Temperature | Reaction rates increase | Faster gelation, potentially denser structure |

| Water Content | Hydrolysis rate increases | Can lead to more complete network formation or phase separation |

This interactive table outlines key factors and their influence on the final network structure in co-condensation systems.

Development of Siloxane Hybrid Materials (Hybrimers)

Siloxane hybrid materials, often called "hybrimers," are materials where organic and inorganic components are linked by covalent bonds at the molecular level. sol-gel.net this compound is a valuable precursor for creating these materials, offering a pathway to introduce specific organic functionality into a robust siloxane framework.

Organo-oligosiloxane resins are synthesized through the controlled hydrolysis and condensation of silane precursors. sol-gel.net Due to its bifunctional nature, this compound is well-suited for producing linear or short-chain oligomers. When reacted under controlled conditions, it forms polydimethylsiloxane chains end-capped or functionalized with the 3-chloropropyl group.

The synthesis can be precisely controlled to produce oligomers of a desired molecular weight. These chloropropyl-functionalized oligosiloxane resins serve as key building blocks for more complex materials. The terminal or side-chain chloropropyl groups are reactive sites that can be used for subsequent grafting or cross-linking reactions, a process often referred to as "post-synthesis modification."

The true power of this compound lies in its ability to facilitate the engineering of organic-inorganic co-networks. sol-gel.net By carefully designing the sol-gel formulation, materials with a dense and chemically bonded interface between the organic and inorganic phases can be created.

In this context, the silane acts as a coupling agent . The ethoxysilyl end reacts via sol-gel chemistry to integrate into the inorganic siloxane (Si-O-Si) network. nih.gov Simultaneously, the chloropropyl group provides a reactive organic handle. This alkyl chloride group can undergo nucleophilic substitution reactions with a variety of functional groups (e.g., amines, thiols, carboxylates), allowing for the covalent attachment of other organic polymers or functional molecules. This strategy is used to:

Improve compatibility between an inorganic silica phase and an organic polymer matrix.

Create cross-links between the siloxane network and an organic polymer network, enhancing mechanical properties.

Introduce specific functionalities (e.g., hydrophobicity, bio-activity, optical properties) by grafting specific molecules onto the chloropropyl site.

This "side-chain engineering" approach allows for the fine-tuning of material properties, leading to the development of advanced hybrimers for applications ranging from specialized coatings to optoelectronics. researchgate.net

Incorporation into Polymer Matrices

The integration of this compound into polymer matrices is predicated on its bifunctional nature. The ethoxy group is reactive towards inorganic surfaces containing hydroxyl groups (like glass fibers, silica, or metal oxides) via hydrolysis and condensation reactions. This process forms a covalent bond with the inorganic filler. The chloropropyl group, on the other hand, is available to react with the polymer matrix, creating a durable link between the filler and the matrix.

Crosslinking Mechanisms in Composite Formulations

Another potential crosslinking pathway can occur if the silane is used in sufficient concentration to form a siloxane network within the polymer matrix. After the hydrolysis of the ethoxy groups to silanols, these can condense with each other to form Si-O-Si linkages, creating an interpenetrating polymer network (IPN) that can enhance the dimensional stability and thermal resistance of the composite.

It is important to note that specific data detailing the precise crosslinking kinetics and network formation involving this compound in various polymer systems are not readily found in published literature.

Improvement of Mechanical and Electrical Properties of Composites

The use of silane coupling agents like this compound is generally expected to improve the mechanical and electrical properties of composite materials. The enhanced adhesion between the filler and the polymer matrix, facilitated by the silane, allows for more efficient stress transfer from the matrix to the reinforcement. This typically leads to an increase in tensile strength, flexural strength, and modulus of the composite.

However, without specific experimental data, it is not possible to provide a quantitative analysis of these improvements. The tables below are presented as illustrative examples of how such data would be presented if available from research studies.

Illustrative Data Table: Mechanical Properties of a Hypothetical Composite

| Property | Polymer Matrix (Unfilled) | Composite with Untreated Filler | Composite with this compound Treated Filler |

| Tensile Strength (MPa) | Data not available | Data not available | Data not available |

| Flexural Modulus (GPa) | Data not available | Data not available | Data not available |

| Impact Strength (J/m) | Data not available | Data not available | Data not available |

Regarding electrical properties, the impact of this compound is less straightforward. The introduction of a silane coupling agent can affect the dielectric properties of the composite. By improving the dispersion of conductive fillers and reducing the presence of voids or moisture at the filler-matrix interface, it is conceivable that the dielectric constant and dissipation factor could be altered. For composites designed for high-frequency applications, such changes could be significant.

Illustrative Data Table: Electrical Properties of a Hypothetical Composite

| Property | Polymer Matrix (Unfilled) | Composite with Untreated Filler | Composite with (3--Chloropropyl)ethoxydimethylsilane Treated Filler |

| Dielectric Constant (at 1 MHz) | Data not available | Data not available | Data not available |

| Dissipation Factor (at 1 MHz) | Data not available | Data not available | Data not available |

| Volume Resistivity (Ω·cm) | Data not available | Data not available | Data not available |

It must be reiterated that the data in the tables above is purely illustrative due to the absence of specific research findings for this compound in the searched scientific literature.

V. Advanced Applications in Materials Science and Engineering

Catalytic Applications and Catalyst Immobilization

The immobilization of homogeneous catalysts onto solid supports is a cornerstone of green chemistry, combining the high efficiency and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. Organosilanes containing a chloropropyl group are instrumental in this field for modifying support surfaces to anchor catalytic complexes.

The derivatization of solid supports is a critical first step in creating a heterogeneous catalyst. The chloropropyl group on the silane (B1218182) acts as a versatile anchor point for further chemical modification. After the silane's ethoxy or methoxy (B1213986) groups react with hydroxyls on the support surface (e.g., silica (B1680970), metal oxides), the terminal chlorine becomes a reactive site for nucleophilic substitution. This allows for the attachment of various ligands or catalytically active metal complexes.

Research has demonstrated the successful grafting of (3-chloropropyl)trimethoxysilane (CPTMS) onto halloysite (B83129) nanotubes (HNTs), a type of natural clay mineral. mdpi.com This process creates a modified HNT with a chemically active surface (HNTs-Cl) that can serve as a platform for building more complex catalytic structures. mdpi.com The process involves reacting the silane with the HNT surface, with studies optimizing reaction conditions like solvent type and catalyst use to maximize the degree of functionalization. mdpi.com Similarly, silane coupling agents are widely used to functionalize silica particles, creating a robust foundation for catalyst immobilization. researchgate.net

Magnetic nanoparticles (MNPs), particularly those made of iron oxides like magnetite (Fe₃O₄), are highly attractive as catalyst supports due to their high surface area and the ability to be easily separated from a reaction mixture using an external magnet. rsc.orgnih.gov However, bare MNPs often lack the necessary surface chemistry to anchor catalytic species and can be prone to aggregation or degradation.

To overcome this, MNPs are frequently coated with a silica (SiO₂) shell, which is then functionalized. (3-Chloropropyl)trimethoxysilane is commonly used in this process. First, a silica layer is deposited on the MNP core (Fe₃O₄@SiO₂). This core-shell structure is then treated with the chloropropyl-functionalized silane. The silane grafts onto the silica surface, creating a reactive organic layer with outward-facing chloropropyl groups (Fe₃O₄@SiO₂-Cl). researchgate.netchemmethod.com

This functionalized magnetic support is then used to immobilize the desired catalyst. For example, a novel magnetic nanomaterial was synthesized by first creating Fe₃O₄@SiO₂ particles and then reacting them with (3-chloropropyl)trimethoxysilane in toluene (B28343) to attach the chloropropyl linker. chemmethod.com This linker was subsequently used to immobilize a complex organic cation, resulting in a highly efficient and reusable catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes. chemmethod.com The reusability of such catalysts is a key advantage, with studies showing consistent performance over multiple reaction cycles. researchgate.net

Table 1: Research Findings on Magnetic Nanoparticle Catalyst Development

| Catalyst System | Support | Functionalizing Silane | Application | Key Finding | Citation |

|---|---|---|---|---|---|

| STCDFS | Fe₃O₄@SiO₂ | (3-chloropropyl)trimethoxysilane | Synthesis of 1,8-dioxo-octahydroxanthenes | High product yields (92-98%) in short reaction times (5-10 min). | chemmethod.com |

| Chitosan-functionalized MNPs | Natural iron sand@SiO₂ | (3-chloropropyl)trymethoxysilane (CPTMS) | Adsorbent for gold(III) ions | High selectivity and reusability for gold recovery from acidic solutions. | researchgate.net |

Biomedical Material Development

In the biomedical field, materials must not only possess specific physical properties but also be biocompatible and capable of interacting with biological systems in a controlled manner. (3-Chloropropyl)ethoxydimethylsilane and its analogs serve as essential building blocks and surface modifiers for a variety of advanced biomaterials. ontosight.ai

Organofunctional silanes are used as precursors in the synthesis of biomaterials like silica-based nanoparticles and hydrogels. ontosight.ai These materials are synthesized via sol-gel processes, where the hydrolysis and condensation of the silane precursors form a stable, cross-linked network. The inclusion of the chloropropyl group within this matrix provides a reactive handle for subsequent functionalization, such as the attachment of drugs or targeting ligands.

Hydrogels, which are water-swollen polymer networks, are particularly valuable in biomedicine as they can mimic the extracellular matrix of soft tissues. nih.govresearchgate.net The properties of these hydrogels can be precisely tuned. For instance, research on guar (B607891) gum, a natural biopolymer, showed that modification with (3-chloropropyl)triethoxysilane (B1211364) (CPTES) significantly improved the mechanical and barrier properties of films made from the gum. nih.gov The silane interacts with the hydroxyl groups on the guar gum, forming a dense polysiloxane network that enhances the material's structural integrity. nih.gov

The ability to functionalize surfaces and nanoparticles makes these silanes critical for drug delivery and tissue engineering. In cancer therapy research, magnetic nanoparticles have been developed as carriers for anti-cancer agents. In one study, Fe₃O₄ nanoparticles were coated with (3-Chloropropyl)trimethoxysilane (CPTMOS) and then conjugated to a novel thiazole (B1198619) derivative. nih.gov The resulting nanoparticle system (Fe₃O₄@CPTMOS/TP NP) was effective in inducing apoptosis in gastric cancer cells, demonstrating its potential as a targeted drug delivery vehicle. nih.gov

In tissue engineering, promoting cell adhesion and growth on implant surfaces is crucial for successful integration. Research has been conducted on modifying the surface of a low elastic modulus Ti-Nb-Hf alloy, a promising material for orthopedic implants. nih.gov The study compared the use of (3-chloropropyl)triethoxysilane (CPTES) and an aminosilane (B1250345) for immobilizing short bioadhesive peptides on the alloy surface to enhance cell attachment. nih.gov The functionalization of implant surfaces with such biomolecules is a key strategy for improving their biocompatibility and promoting tissue regeneration. researchgate.net

The sol-gel process is a versatile method for creating inorganic or hybrid organic-inorganic materials at low temperatures, which is advantageous for incorporating sensitive biomolecules. The choice of silane precursor is critical for ensuring compatibility with these biomolecules.

(3-Chloropropyl)triethoxysilane (CPTES) offers distinct advantages for immobilizing biomolecules. nih.gov Unlike aminosilanes, which may require an activation step, the chloropropyl group of CPTES can directly react with nucleophilic groups (such as -NH₂ or -SH) commonly found on biomolecules like peptides and proteins. nih.gov This allows for a more direct and efficient covalent binding of the biomolecule to the material surface during or after the sol-gel process. This direct coupling has been explored for attaching cell-adhesion peptides to titanium alloy surfaces to improve their integration with host tissue. nih.gov Furthermore, (3-chloropropyl)trymethoxysilane (CPTMS) has been used in a sol-gel process to fix chitosan, a biocompatible polymer, onto silica-coated magnetic particles, demonstrating its utility in creating complex, functional biomaterials. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Application |

|---|---|---|

| This compound | - | Subject of article, organosilane coupling agent |

| (3-Chloropropyl)trimethoxysilane | CPTMS, CPTMOS | Organosilane coupling agent for surface functionalization |

| (3-Chloropropyl)triethoxysilane | CPTES | Organosilane coupling agent for surface functionalization |

| Magnetite (Iron(II,III) oxide) | Fe₃O₄ | Core material for magnetic nanoparticles |

| Silicon Dioxide (Silica) | SiO₂ | Coating for nanoparticles, support material |

| Toluene | - | Solvent in chemical synthesis |

| Guar Gum | GG | Biopolymer for film and hydrogel formation |

| Chitosan | - | Biopolymer used in biomaterial synthesis |

Optoelectronic and Display Technologies

In the rapidly advancing fields of optoelectronics and display technologies, the need for materials with precise functionalities and enhanced durability is paramount. While specific research directly citing this compound is limited, the known applications of similar chloropropyl-functionalized silanes and general principles of silane coupling agents allow for an understanding of its potential roles.

The creation of well-defined, stable layers is critical in the manufacturing of optoelectronic devices. Silane coupling agents are instrumental in forming these layers, which can be patterned to create circuits or act as protective passivation layers. The chloropropyl group of the silane can serve as a reactive site for further chemical modification, allowing for the build-up of complex structures. The ethoxy group enables the silane to bond to inorganic substrates like glass or silicon wafers, which are common in optoelectronic devices. This dual functionality is crucial for creating the stable interfaces necessary for reliable device performance.

The application of silanes can be tailored to create surfaces with specific properties, a process that is fundamental to fabricating patternable and passivation layers.

| Feature | Description |

| Surface Priming | Silanes can be used to prime surfaces, preparing them for the adhesion of subsequent layers. |

| Biomaterial Binding | The ability of silanes to bind biomaterials is being explored for biosensors and other bio-integrated devices. |

| Catalyst Immobilization | Silanes can immobilize catalysts, which is a key process in the fabrication of certain electronic components. |

| Crosslinking Provision | The formation of crosslinked networks by silanes contributes to the mechanical stability and chemical resistance of the layers. |

| Dispersion Improvement | In composite layers, silanes can improve the dispersion of polymers and particles, leading to more uniform and reliable material properties. |

This table illustrates the general functionalities of silane coupling agents that are relevant to the fabrication of patternable and passivation layers.

Color conversion films are an emerging technology in display applications, often utilizing quantum dots or other luminescent materials embedded in a polymer matrix. The performance and longevity of these films depend on the uniform dispersion of the active materials and their protection from environmental degradation. Silane coupling agents can be used to surface-modify the luminescent particles, preventing aggregation and improving their compatibility with the polymer matrix. This leads to enhanced quantum efficiency and operational stability of the color conversion film.

Adhesives and Sealants Research and Development

In the field of adhesives and sealants, there is a continuous drive to develop products with stronger adhesion, greater durability, and improved performance in challenging environments. This compound and related compounds are investigated for their potential to enhance these properties.

The primary function of a silane coupling agent in an adhesive formulation is to promote adhesion between the adhesive and the substrate. The ethoxy groups of this compound hydrolyze in the presence of moisture to form silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates such as glass, metal, and ceramics, forming strong, covalent oxane bonds (Si-O-Substrate).

Simultaneously, the chloropropyl group at the other end of the silane molecule can react with the polymer matrix of the adhesive, for example, an epoxy or urethane (B1682113) system. This dual reactivity creates a chemical bridge at the interface, significantly enhancing the bond strength and durability.

The effectiveness of silane coupling agents in promoting adhesion is a subject of extensive research. Studies on various organo-functional silanes have shown that the choice of the functional group is critical for achieving optimal adhesion with different resin systems. For instance, in UV-curable adhesives, silanes with functional groups that can co-react with the resin under irradiation are of particular interest. researchgate.net

| Parameter | Influence on Adhesion |

| Silane Concentration | An optimal concentration of the silane is necessary; excessive amounts can sometimes be detrimental to adhesion. researchgate.net |

| Resin Chemistry | The compatibility and reactivity of the silane's functional group with the adhesive's polymer system are crucial. |

| Substrate Type | The nature of the substrate surface and the presence of hydroxyl groups affect the formation of covalent bonds with the silane. |

| Curing Conditions | Temperature and humidity during the curing process can influence the hydrolysis and condensation reactions of the silane. |

This table outlines key factors influencing the formation of strong substrate bonds with silane-based adhesion promoters.

Adhesives and sealants are often exposed to harsh environmental conditions, such as high humidity, temperature fluctuations, and chemical exposure. A major challenge is maintaining adhesion over the long term in these environments. The strong, covalent bonds formed by silane coupling agents at the adhesive-substrate interface are more resistant to hydrolysis than weaker intermolecular forces, thus improving the environmental resistance of the adhesive bond.

Research has shown that the inclusion of silane coupling agents can significantly improve the performance of adhesives in damp heat and other challenging conditions. The silane layer at the interface acts as a barrier, slowing down the ingress of water and other corrosive agents that can degrade the bond. Studies on similar compounds like 3-chloropropyltrimethoxysilane (B1208415) have demonstrated their utility in enhancing the water resistance of coatings and adhesives.

Vi. Spectroscopic and Analytical Characterization Techniques for Functionalized Materials

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy is a cornerstone for the structural elucidation of silane-functionalized materials, offering a non-destructive means to identify chemical bonds and functional groups present at the material's surface.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in verifying the successful grafting of chloropropyl-functionalized silanes onto various substrates. mdpi.com By comparing the spectra of the material before and after modification, the appearance of new absorption bands corresponding to the silane's molecular structure provides direct evidence of functionalization. For instance, the modification of silica-based materials like halloysite (B83129) nanotubes with a similar compound, (3-chloropropyl)trimethoxysilane, shows the appearance of a new band around 2925 cm⁻¹, which is attributed to C-H stretching vibrations from the propyl chain of the silane (B1218182). researchgate.net This confirms the presence of the organic moiety on the surface.

Other key spectral features include the Si-O stretching vibrations, typically observed in the 1000-1100 cm⁻¹ range, which can indicate the formation of siloxane (Si-O-Si) bridges between the silane and the substrate, or between adjacent silane molecules. researchgate.net The presence of the C-Cl bond can also be confirmed by its characteristic absorption band, which typically appears in the 800-600 cm⁻¹ region. researchgate.net The confirmation of these specific bands provides a qualitative assessment of the success of the surface modification process. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for (3-Chloropropyl)ethoxydimethylsilane Functionalized Materials

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~2925-2950 | C-H Stretching | Confirms the presence of the propyl chain from the silane on the surface. researchgate.netresearchgate.net |

| ~1000-1100 | Si-O Stretching | Indicates the formation of covalent siloxane bonds to the substrate. researchgate.net |

| ~800-600 | C-Cl Stretching | Verifies the presence of the chloropropyl functional group. researchgate.net |

Elemental Analysis for Grafting Degree Determination

Elemental analysis is a quantitative technique used to determine the degree of grafting, which is the amount of this compound that has been successfully bonded to the material's surface. analis.com.my By measuring the weight percentage of elements such as carbon (C) and hydrogen (H), which are present in the silane but not in many inorganic substrates, the extent of surface functionalization can be calculated. mdpi.com This method is crucial for optimizing reaction conditions, such as the choice of solvent, reaction time, and catalyst, to achieve the desired level of surface modification. mdpi.com For example, studies on the grafting of (3-chloropropyl)trimethoxysilane have shown that the grafting degree can be significantly influenced by the solvent, with toluene (B28343) being more effective than ethanol (B145695) or n-hexane in certain systems. mdpi.com

Table 2: Example of Data from Elemental Analysis for Grafting Degree Calculation

| Sample | Carbon (%) | Hydrogen (%) | Calculated Grafting Degree (%) |

| Unmodified Substrate | 0.05 | 0.10 | 0 |

| Functionalized in Toluene | 2.45 | 0.65 | 24.29 mdpi.com |

| Functionalized in Ethanol | 1.15 | 0.30 | 10.75 mdpi.com |

Advanced Chromatography for Purity and Impurity Profiling

The purity of the this compound reagent is critical for achieving a well-defined and reproducible functionalized surface. Advanced chromatographic techniques are employed to assess its purity and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. sielc.com A reverse-phase (RP-HPLC) method can be developed to separate the target compound from potential impurities, such as hydrolysis products or starting materials. researchgate.netpensoft.net The development of a robust HPLC method is essential for quality control of the silane reagent before its use in surface modification. researchgate.net A typical method involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comresearchgate.net

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (C18) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detection | UV/VIS or Mass Spectrometry (MS) sielc.com |

| Application | Purity assessment and impurity profiling sielc.com |

For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com This method can be scaled up for preparative separation to isolate impurities for further characterization. sielc.com

Microscopic and Imaging Techniques for Surface Morphology

Microscopic techniques provide direct visual evidence of the changes in surface morphology after functionalization with this compound. These methods are invaluable for understanding how the silane coating affects the surface texture and for confirming the presence of a uniform layer.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to investigate the surface topography of modified materials. nih.govacs.org SEM can reveal changes in the surface texture, showing, for example, how nanotubes become coated with the silane, sometimes leading to their agglomeration. researchgate.net AFM can provide quantitative data on surface roughness, indicating whether the functionalization results in a smoother or rougher surface. nih.gov For higher resolution imaging, Transmission Electron Microscopy (TEM) can be employed, especially when using specially fabricated silicon-based grids with electron-transparent SiO₂ windows. nih.gov This allows for the direct visualization of the grafted layer and any nanostructures assembled on the functionalized surface. nih.gov

Vii. Theoretical and Computational Studies of 3 Chloropropyl Ethoxydimethylsilane Interactions

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov When aptly devised, these simulations can enhance the fundamental understanding of a system, provide a platform for testing theoretical predictions, and offer a framework for further experimental studies. nih.gov This approach is particularly valuable for studying interfacial phenomena, where the behavior of molecules like (3-Chloropropyl)ethoxydimethylsilane governs the properties of boundaries between different phases (e.g., solid-liquid or liquid-liquid). nih.govresearchgate.net

MD simulations model the interactions between the silane (B1218182) molecules and their environment, such as a substrate surface or a solvent. By solving Newton's equations of motion for a system of interacting particles, MD can predict the equilibrium structure, dynamics, and thermodynamics of the interface. For this compound, simulations would focus on how the dual nature of the molecule—the reactive ethoxydimethylsilyl head and the less reactive 3-chloropropyl tail—dictates its orientation and aggregation at an interface.

Detailed Research Findings:

While specific MD studies exclusively focused on this compound are not prevalent in publicly available literature, the methodology is well-established for similar silanes and surfactants. nih.govresearchgate.net In a typical simulation, a force field (a set of parameters describing the potential energy of the system) is chosen to accurately represent the inter- and intramolecular forces.

Adsorption on Surfaces: Simulations would model the adsorption of this compound onto various substrates (e.g., silica (B1680970), metal oxides). Key parameters of interest include the adsorption energy, the orientation of the adsorbed molecules, and the formation of self-assembled monolayers (SAMs). It is expected that the ethoxy group would hydrolyze and form covalent Si-O-Substrate bonds, while the chloropropyl tail would extend away from the surface, creating a modified, functionalized interface.

Behavior at Liquid-Liquid Interfaces: At an oil-water interface, the amphiphilic character of the hydrolyzed silane (silanol head and organic tail) would lead to its accumulation at the boundary. MD simulations can reveal the packing density, interfacial tension reduction, and the thickness of the interfacial layer, similar to studies on other surfactants. researchgate.net The simulations can also elucidate the role of the chloropropyl group in mediating interactions with the non-aqueous phase. researchgate.net

A hypothetical simulation could yield data on how system parameters affect interfacial properties, as illustrated in the table below.

| Simulated Parameter | System Condition | Predicted Outcome for this compound |

| Surface Coverage | Increasing concentration on a silica surface | Formation of a disordered layer at low coverage, transitioning to a more ordered, vertically-aligned monolayer at high coverage. |

| Solvent Polarity | Transition from non-polar to polar solvent | Increased solvation of the polar silanol (B1196071) head, influencing aggregation behavior and interaction with hydrophilic surfaces. |

| Interfacial Tension | Adsorption at an oil-water interface | Reduction in interfacial tension due to the amphiphilic nature of the hydrolyzed molecule, stabilizing the emulsion. |

| Temperature | Increasing temperature of the system | Increased molecular motion, potentially leading to desorption from the surface or disordering of an assembled layer. |